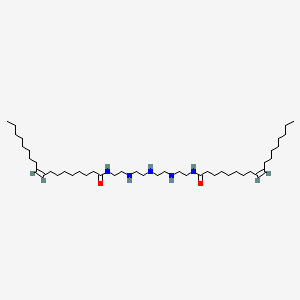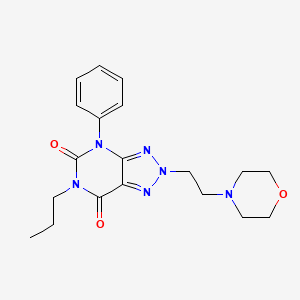
1,2-Benzisoselenazol-3(2H)-one, 2-(2-hydroxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Benzisoselenazol-3(2H)-one, 2-(2-hydroxyphenyl)- is a selenium-containing organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzisoselenazol-3(2H)-one, 2-(2-hydroxyphenyl)- typically involves the reaction of 2-aminophenol with selenium dioxide or other selenium-containing reagents under controlled conditions. The reaction may require a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for selenium-containing compounds often involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process may include additional steps for purification and quality control to ensure the compound meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Benzisoselenazol-3(2H)-one, 2-(2-hydroxyphenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxide derivatives.
Reduction: Reduction reactions can convert the compound to selenol or other reduced forms.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxide derivatives, while substitution reactions can produce various functionalized derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent or catalyst in organic synthesis.
Biology: Investigated for its potential antioxidant and enzyme-inhibiting properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism by which 1,2-Benzisoselenazol-3(2H)-one, 2-(2-hydroxyphenyl)- exerts its effects involves interactions with molecular targets such as enzymes and cellular components. The compound may act as an antioxidant by scavenging free radicals or inhibiting oxidative enzymes. It may also interact with specific proteins or DNA to exert its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Benzisoselenazol-3(2H)-one: A related compound without the hydroxyl group.
Selenocysteine: An amino acid containing selenium, known for its role in biological systems.
Ebselen: A well-known selenium-containing compound with antioxidant properties.
Uniqueness
1,2-Benzisoselenazol-3(2H)-one, 2-(2-hydroxyphenyl)- is unique due to the presence of both selenium and a hydroxyl group, which may confer distinct chemical and biological properties compared to other selenium-containing compounds.
Propiedades
Número CAS |
81744-03-8 |
|---|---|
Fórmula molecular |
C13H9NO2Se |
Peso molecular |
290.19 g/mol |
Nombre IUPAC |
2-(2-hydroxyphenyl)-1,2-benzoselenazol-3-one |
InChI |
InChI=1S/C13H9NO2Se/c15-11-7-3-2-6-10(11)14-13(16)9-5-1-4-8-12(9)17-14/h1-8,15H |
Clave InChI |
RETMDRSAJYWULY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N([Se]2)C3=CC=CC=C3O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


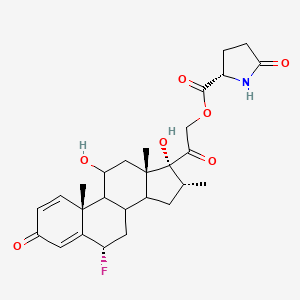

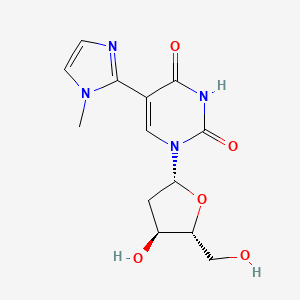

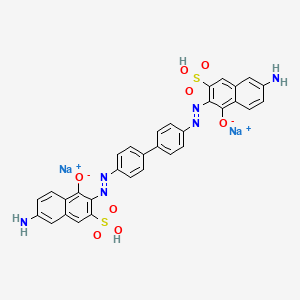
![8-[3-(butan-2-ylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one;(E)-but-2-enedioic acid](/img/structure/B12709420.png)
![2-[1-(4-Methoxyphenyl)-5-pyrrol-1-ylpyrazol-4-yl]propanoic acid;morpholine](/img/structure/B12709424.png)

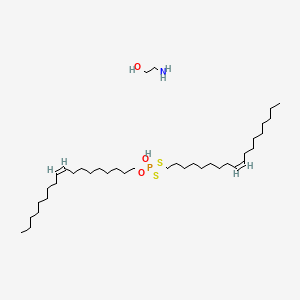

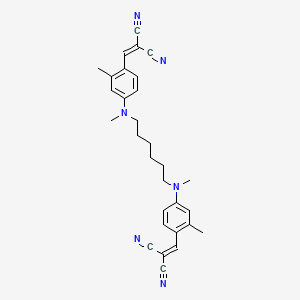
![(E)-but-2-enedioic acid;1-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]-5-(propoxymethyl)phenyl]ethanone](/img/structure/B12709453.png)
